Acrylamide-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Acrylamide Quantification:

Acrylamide is a potential neurotoxin and carcinogen found in certain foods, especially those cooked at high temperatures. Accurately measuring acrylamide levels in food samples is crucial for food safety research and regulation. Acrylamide-d3 serves as an internal standard in various analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) [, ].

Here's how it works:

- A known amount of acrylamide-d3 (known as the spike) is added to the food sample alongside the unknown amount of regular acrylamide (analyte).

- Both the analyte and the spike are then processed and analyzed together using MS or HPLC.

- Since only the spike possesses the three deuterium atoms, it creates a distinct peak in the resulting spectrum compared to the regular acrylamide peak.

- By comparing the intensity ratio of these two peaks, researchers can determine the concentration of the unknown acrylamide in the original sample [, ].

This approach ensures accuracy and reproducibility in acrylamide measurements by controlling for variations in the analytical process [].

Investigating Acrylamide Formation in Food:

Acrylamide-d3 plays a role in studies investigating the formation mechanisms of acrylamide in food during various cooking processes. Researchers can:

- Spike food precursors like asparagine and reducing sugars with acrylamide-d3 before cooking.

- By analyzing the resulting cooked food, they can track the incorporation of deuterium atoms into the newly formed acrylamide molecules.

- This helps identify the specific chemical reactions responsible for acrylamide formation and potentially develop strategies to mitigate its formation in food [].

Other Potential Applications:

While less common, acrylamide-d3 may also find application in:

- Toxicology studies: Investigating the metabolic pathways and toxicity mechanisms of acrylamide by tracing the fate of deuterium-labeled molecules in biological systems [].

- Environmental monitoring: Studying the presence and behavior of acrylamide in the environment, although this application is still under development [].

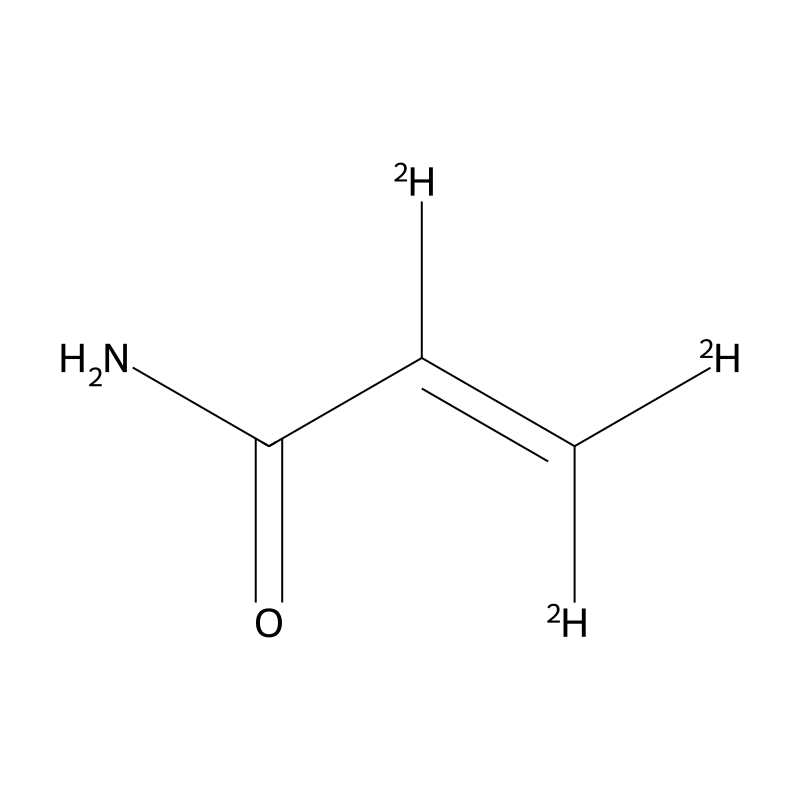

Acrylamide-d3, also known as 2,3,3-D3-Acrylamide, is a stable isotopic form of acrylamide, a small polar molecule with the chemical formula and a molecular weight of approximately 75.1 g/mol for its deuterated variant. This compound is characterized by the substitution of three hydrogen atoms with deuterium, which enhances its utility in analytical chemistry, particularly in mass spectrometry. Acrylamide itself is a white crystalline solid that is highly soluble in water and exhibits significant reactivity, especially under heat and ultraviolet light, leading to polymerization .

Acrylamide-d3 finds its application in quantitative proteomics, particularly in techniques like 2D-PAGE. Here's how it functions:

- Internal Standard for Mass Spectrometry: During 2D-PAGE, protein samples are often run alongside a sample containing acrylamide-d3. After protein separation, the gel is digested, and the resulting peptides are analyzed by mass spectrometry (MS) [, ]. The presence of acrylamide-d3 fragments serves as an internal standard in MS. Since these fragments have a slightly higher mass due to the deuterium atoms, they can be distinguished from the peptide peaks. This allows for accurate mass measurement and quantification of the target peptides.

Acrylamide itself is a neurotoxin and suspected carcinogen []. While acrylamide-d3 shares the same chemical structure, the limited presence of deuterium atoms is not expected to significantly alter its toxicity profile. Therefore, it's crucial to handle acrylamide-d3 with the same precautions as regular acrylamide, including:

- Wearing gloves and protective eyewear when handling.

- Working in a well-ventilated fume hood.

- Avoiding inhalation, ingestion, and skin contact.

- Disposing of waste according to proper protocols.

Acrylamide has been classified as a confirmed carcinogen based on its potential to induce cancer through metabolic activation. The biological activity of acrylamide-d3 is primarily studied as a tracer in metabolic studies due to its isotopic labeling. It has been shown to cause neurotoxic effects and can lead to skin irritation upon contact. In laboratory settings, acrylamide-d3 can be used to trace pathways of acrylamide metabolism and its effects on biological systems without altering the metabolic process due to the presence of deuterium .

The synthesis of acrylamide-d3 typically involves the deuteration of acrylamide using deuterated reagents. One common method is through the reaction of sodium deuteride with acrylonitrile in the presence of water or other solvents that facilitate the exchange of hydrogen atoms for deuterium. This process ensures that the resulting acrylamide contains three deuterium atoms at specific positions on the molecule .

Acrylamide-d3 is primarily used in research applications, particularly in mass spectrometry for quantitative analysis and metabolic studies. Its isotopic labeling allows for precise tracking of acrylamide in biological samples and food products. Additionally, it serves as a standard reference material in laboratories for validating analytical methods aimed at detecting acrylamide levels in foods .

Interaction studies involving acrylamide-d3 focus on its behavior in biological systems and its interactions with various enzymes and metabolites. These studies often utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to monitor the metabolic pathways and potential toxic effects of acrylamide upon ingestion or exposure. The use of acrylamide-d3 as a tracer helps elucidate the mechanisms underlying acrylamide's toxicity and its interactions with cellular components .

Several compounds share structural similarities with acrylamide-d3, including:

- Acrylamide: The non-deuterated form used widely in industrial applications.

- Methacrylamide: A related compound with similar reactivity but differing properties due to the presence of a methyl group.

- N,N'-Methylenebisacrylamide: A cross-linking agent that forms polyacrylamide gels.

- Vinyl acetate: A vinyl compound used in polymer production.

Comparison TableCompound Chemical Formula Unique Features Acrylamide Known carcinogen; forms during high-temperature cooking Acrylamide-d3 Isotopically labeled for analytical studies Methacrylamide Contains a methyl group; used in polymer synthesis N,N'-Methylenebisacrylamide Cross-linking agent; enhances gel strength Vinyl acetate Used primarily in adhesives and coatings

Uniqueness

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Acrylamide | Known carcinogen; forms during high-temperature cooking | |

| Acrylamide-d3 | Isotopically labeled for analytical studies | |

| Methacrylamide | Contains a methyl group; used in polymer synthesis | |

| N,N'-Methylenebisacrylamide | Cross-linking agent; enhances gel strength | |

| Vinyl acetate | Used primarily in adhesives and coatings |

Acrylamide-d3 stands out due to its isotopic labeling, which allows for precise tracking and quantification in biochemical studies without interfering with natural processes. This unique property makes it invaluable for researchers studying the metabolism of acrylamide and its effects on health .

Deuterium Substitution in Acrylamide

Deuterium incorporation into acrylamide primarily follows two pathways: chemical synthesis using deuterated reagents and enzymatic conversion via microbial catalysts.

Chemical Synthesis via Acrylonitrile Hydration

The most widely adopted method involves a two-step reaction starting with acrylonitrile and deuterium oxide (D$$2$$O). In the first step, acrylonitrile undergoes base-catalyzed deuteration using sodium deuteride (NaD), which replaces hydrogen atoms at the α and β positions of the nitrile group. Subsequent hydration with D$$2$$O in the presence of acidic or enzymatic catalysts yields acrylamide-d3 with 98.4% isotopic enrichment and 99.9% chemical purity [2]. The reaction mechanism proceeds as follows:

$$

\text{CH}2=\text{CHCN} + \text{D}2\text{O} \xrightarrow{\text{NaD}} \text{D}2\text{C}=\text{CDCN} \xrightarrow{\text{H}2\text{O}} \text{D}2\text{C}=\text{CDCONH}2

$$

This method benefits from scalability and compatibility with industrial production, though it requires stringent control over reaction temperature (<10°C) to minimize polymerization side reactions [2] [6].

Enzymatic Synthesis Using Nitrile Hydratase

An alternative approach employs immobilized Brevibacterium CH1 cells expressing nitrile hydratase. These cells catalyze the conversion of acrylonitrile to acrylamide-d3 in a fed-batch reactor maintained at 4°C. The enzymatic route achieves near-quantitative conversion yields but introduces trace amounts of acrylic acid (≤0.5%), necessitating post-synthesis purification via ion-exchange chromatography [6]. While this method avoids harsh reagents, its operational stability remains limited to 15–20 reaction cycles due to enzyme denaturation.

Comparative Analysis of Isotopic Labeling Approaches

The choice between chemical and enzymatic synthesis hinges on isotopic purity requirements, production scale, and cost constraints.

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Isotopic Enrichment | 98.4% [2] | 95–97% [6] |

| Reaction Temperature | 5–10°C [2] | 4°C [6] |

| Byproducts | <0.1% polymers [2] | ≤0.5% acrylic acid [6] |

| Production Cost | \$120–150/g [8] | \$200–220/g [6] |

Chemical synthesis dominates large-scale production due to lower operational costs and higher reproducibility. However, enzymatic methods offer greener alternatives for laboratories prioritizing solvent-free processes. Hybrid approaches combining deuterated solvents (e.g., D$$_2$$O from Fisher Scientific [5]) with microbial catalysts are emerging but remain experimental.

Purity and Stability Considerations

Isotopic Purity Assessment

Advanced nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) techniques verify isotopic purity. For instance, $$^2\text{H}$$-NMR spectra of acrylamide-d3 exhibit distinct quartets at δ 2.8–3.1 ppm (C-2 deuterons) and δ 5.6–6.0 ppm (C-3 deuterons), confirming 98.4% deuterium incorporation [2] [8]. Residual protiated acrylamide is quantified using selected ion monitoring (SIM) modes in GC-MS, with detection limits of 0.02 μg/kg [3].

Analytical Validation Protocols

Laboratories employ multilaboratory validated protocols to ensure batch consistency:

- Isotopic Ratio Mass Spectrometry (IRMS): Measures $$^2\text{H}$$/$$^1\text{H}$$ ratios with ±0.15% uncertainty [9].

- High-Performance Liquid Chromatography (HPLC): C$$_{18}$$ columns (150 × 4.6 mm, 3 μm) resolve acrylamide-d3 from underivatized contaminants using 0.1% formic acid in water/acetonitrile gradients [7].

- Karl Fischer Titration: Monitors moisture content (<0.01% w/w) to prevent deuteration loss during storage [8].

Applications in Analytical Chemistry

While beyond the scope of this synthesis-focused discussion, acrylamide-d3’s role as an internal standard in food safety testing (e.g., cocoa powder [3], coffee [4]) underscores the necessity for rigorous quality control during production.

Acrylamide-2,3,3-trideutero (acrylamide-d3) serves as a critical stable isotope-labeled internal standard across diverse analytical applications, enabling precise quantitative measurements through isotope dilution mass spectrometry techniques. This deuterated analog maintains identical chemical properties to unlabeled acrylamide while providing the necessary mass shift for accurate quantification via liquid chromatography-tandem mass spectrometry methodologies.

Proteomics and Biomarker Discovery

Acrylamide-d3 functions as a versatile protein labeling reagent in quantitative proteomics applications, enabling relative quantification of protein expression changes through cysteine residue alkylation [12] [13]. This application exploits the high nucleophilicity of cysteine thiols and the quantitative nature of the alkylation reaction to introduce stable isotope labels for mass spectrometry-based quantification.

Serum Protein Profiling

Serum protein profiling utilizing acrylamide-d3 labeling has demonstrated exceptional analytical performance across protein abundance ranges spanning five orders of magnitude [12] [14]. The methodology involves differential labeling of cysteine residues in control and experimental samples using unlabeled acrylamide and acrylamide-d3, respectively, followed by sample mixing and comprehensive proteome analysis via liquid chromatography-tandem mass spectrometry.

Human serum samples subjected to immunodepletion of abundant proteins provide an ideal matrix for demonstrating the quantitative capabilities of acrylamide-d3 labeling [15] [16]. Protein alkylation protocols typically employ 7.4 mg of acrylamide-d3 per milligram of total protein, ensuring complete cysteine modification under optimized reaction conditions [12]. The deuterated reagent produces a characteristic 3.018 Da mass shift per modified cysteine residue, enabling precise quantitative measurements through peak intensity comparisons.

Comparative studies evaluating deuterated versus carbon-13 labeled acrylamide have demonstrated slight advantages for the carbon-13 isotope due to reduced chromatographic retention time shifts [12] [14]. However, acrylamide-d3 remains widely utilized due to its commercial availability and established analytical protocols. Quantification accuracy typically achieves error rates below 30% across the dynamic range of serum protein concentrations.

Cysteine Alkylation in Intact Proteins

The alkylation of cysteine residues with acrylamide-d3 provides a robust method for protein quantification that maintains compatibility with intact protein analytical workflows [17] [18]. This approach offers significant advantages over traditional digestion-based quantification strategies by preserving protein structural information while enabling relative quantification through stable isotope labeling.

Mechanistic studies have demonstrated the high specificity of acrylamide-d3 for cysteine residues under optimized reaction conditions [17]. The reaction proceeds via Michael addition to the acrylamide double bond, producing stable cysteine-propionamide adducts resistant to subsequent chemical or enzymatic treatments. Reaction yields approaching 100% can be achieved using a 25-fold molar excess of acrylamide-d3 relative to total cysteine content [17].

Two-dimensional polyacrylamide gel electrophoresis applications have utilized acrylamide-d3 labeling to quantify protein expression changes in complex biological systems [19]. The methodology enables direct comparison of protein spots through mass spectrometric analysis of excised gel bands, with quantification based on the relative intensities of deuterated and non-deuterated peptide ions. Bovine serum albumin validation studies have demonstrated quantitative accuracy for 28 of 35 cysteine residues, providing broad applicability across diverse protein targets [17].

The mass spectrometric analysis of acrylamide-d3 labeled peptides produces characteristic isotopic envelopes resulting from the overlap of deuterated and non-deuterated components [17] [18]. High-resolution mass spectrometry instruments operating at 100,000 resolution enable baseline separation of these components, ensuring accurate quantification even in complex peptide mixtures.

High-Abundance Protein Immunodepletion

The compatibility of acrylamide-d3 labeling with immunodepletion workflows represents a critical advantage for comprehensive proteome analysis [15] [16]. Commercial immunodepletion systems capable of removing up to 90% of total protein content through selective removal of albumin, immunoglobulins, and other abundant species create opportunities for enhanced detection of low-abundance proteins.

Immunodepletion protocols typically reduce total protein concentrations from approximately 70 mg/mL to 7 mg/mL, necessitating concentration and buffer exchange steps prior to acrylamide-d3 labeling [16]. The alkylation reaction remains highly efficient in these concentrated samples, with protein concentrations up to 1 mg/mL demonstrating complete cysteine modification using standard protocols.

Multidimensional protein separation systems following immunodepletion and acrylamide-d3 labeling have achieved identification of over 1,500 proteins with quantitative data obtained for approximately 40% of detected species [16]. The combination of high-abundance protein removal and stable isotope labeling enables comprehensive analysis of the low-abundance proteome while maintaining quantitative accuracy through internal standard correction.

The integration of acrylamide-d3 labeling with immunodepletion workflows has demonstrated particular utility in cancer biomarker discovery applications [15]. Comparative analysis of control and disease samples following identical processing enables identification of differentially expressed proteins across the accessible dynamic range of the analytical system.

Environmental Monitoring

Environmental monitoring applications of acrylamide-d3 address the growing concern regarding acrylamide contamination in various environmental compartments, particularly those associated with industrial discharge and agricultural practices [11] [20]. The compound serves as an essential analytical standard for quantifying acrylamide in complex environmental matrices where traditional analytical approaches may suffer from matrix interference effects.

Biosolids and Agricultural Runoff

Agricultural applications of municipal biosolids present potential pathways for acrylamide introduction into environmental systems, necessitating comprehensive monitoring strategies to assess contamination levels and transport processes [20] [21]. Acrylamide-d3 serves as a critical analytical tool for quantifying trace levels of acrylamide in these complex environmental matrices.

Field studies examining agricultural runoff from biosolids-amended fields have employed acrylamide-d3 internal standard methodologies to achieve detection limits of 0.16 μg/L in surface water samples [20]. The analytical approach utilizes coevaporation sample preparation techniques combined with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to achieve the sensitivity required for environmental monitoring applications.

Recovery studies conducted with acrylamide-d3 in agricultural runoff matrices demonstrate the effectiveness of isotope dilution for compensating matrix effects inherent in these complex samples [20]. Spike recovery rates ranging from 74% to 103% validate the analytical methodology across diverse soil and water composition conditions encountered in agricultural settings.

Biosolids analysis presents particular analytical challenges due to high organic matter content and elevated salt concentrations. The application of acrylamide-d3 internal standards enables accurate quantification despite these matrix complications, with method validation studies demonstrating reliable performance in samples containing total dissolved solids concentrations exceeding 23,600 mg/L [11].

Environmental fate studies utilizing acrylamide-d3 have provided critical insights into acrylamide persistence and transport in agricultural systems. These investigations demonstrate the utility of stable isotope approaches for tracking contaminant behavior in complex environmental matrices where traditional analytical methods may be inadequate.

Wastewater Treatment Applications

Wastewater treatment plant effluents represent a significant potential source of acrylamide contamination due to the widespread use of polyacrylamide flocculants in water treatment processes [11] [22]. Acrylamide-d3 serves as an indispensable analytical standard for monitoring residual acrylamide concentrations in treated effluents and assessing treatment efficiency.

Analytical methodologies developed for wastewater effluent analysis have achieved method detection limits of 0.021 μg/L using acrylamide-d3 internal standard approaches [11]. These methods employ solid-phase extraction using activated carbon cartridges followed by liquid chromatography-tandem mass spectrometry analysis to achieve the sensitivity required for regulatory compliance monitoring.

Complex environmental samples including produced water from industrial operations have demonstrated acrylamide concentrations up to 1.0 μg/L, with acrylamide-d3 methodologies providing reliable quantification despite total dissolved solids concentrations approaching 300,000 mg/L [11]. The isotope dilution approach maintains analytical accuracy even under these extreme matrix conditions.

Wastewater treatment plant discharge monitoring studies have utilized acrylamide-d3 to assess the effectiveness of various treatment technologies for acrylamide removal. Results indicate that conventional biological treatment processes may be inadequate for complete acrylamide removal, necessitating advanced treatment approaches for facilities where polyacrylamide usage is extensive [22].

The regulatory framework governing acrylamide discharge from wastewater treatment facilities continues to evolve, with acrylamide-d3 analytical methodologies providing the analytical foundation for establishing scientifically defensible discharge limits and monitoring protocols. The demonstrated analytical performance of these methods across diverse wastewater matrices ensures their suitability for long-term environmental monitoring applications.

| Application Category | Matrix Type | Detection Limit | Recovery Range | Primary Use |

|---|---|---|---|---|

| Food Safety | Coffee/Cocoa | 45 μg/kg | 76-98% | Regulatory compliance |

| Food Safety | Fried Foods | 20 μg/kg | 77-121% | Process monitoring |

| Food Safety | Water | 0.02-0.5 μg/L | 74-103% | Safety assessment |

| Proteomics | Serum | 5 orders magnitude | <30% error | Biomarker discovery |

| Proteomics | Intact Proteins | Nearly 100% yield | Highly specific | Quantification |

| Environmental | Agricultural Runoff | 0.16 μg/L | 74-103% | Contamination monitoring |

| Environmental | Wastewater | 0.021 μg/L | 37±8% | Treatment efficiency |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard